An Investigational Guide to the Pharmacological Profile of N,4-Dimethyl-2-pentanamine and Its Salts
An Investigational Guide to the Pharmacological Profile of N,4-Dimethyl-2-pentanamine and Its Salts
Abstract
N,4-Dimethyl-2-pentanamine is an organic amine whose pharmacological profile is not extensively documented in public literature.[1] Structurally, it is an analogue of other sympathomimetic amines, suggesting a potential for interaction with monoaminergic systems. This technical guide presents a comprehensive, multi-tiered experimental framework for the systematic characterization of N,4-Dimethyl-2-pentanamine and its salts. The proposed investigation is designed to elucidate its mechanism of action, receptor affinity, functional potency, and preliminary safety profile. We outline detailed protocols for key in vitro and in vivo assays, providing a robust roadmap for researchers and drug development professionals to build a complete pharmacological dossier for this compound.
Introduction and Physicochemical Characterization
N,4-Dimethyl-2-pentanamine is a branched-chain aliphatic amine.[1] Its structure, featuring a pentane backbone with methyl groups on the nitrogen and at the 4-position, suggests potential activity as a central nervous system (CNS) stimulant, similar to related compounds. A thorough understanding of its pharmacological properties is essential to determine its therapeutic potential or risk profile. This guide proposes a logical, causality-driven experimental workflow to achieve this characterization.
Chemical Properties
The foundational step in any pharmacological investigation is the precise characterization of the chemical entity. N,4-Dimethyl-2-pentanamine is typically a colorless to pale yellow liquid with a characteristic amine odor.[1]
| Property | Value | Source |
| IUPAC Name | N,4-dimethylpentan-2-amine | PubChem[2] |
| CAS Number | 3329-35-9 | PubChem[2] |
| Molecular Formula | C₇H₁₇N | PubChem[2] |
| Molecular Weight | 115.22 g/mol | PubChem[2] |
| Synonyms | (1,3-Dimethyl-butyl)-methyl-amine, N-Methyl-1,3-dimethylbutylamine | CymitQuimica[1] |
Rationale for Salt Formulation
Like many amines, N,4-Dimethyl-2-pentanamine is basic and can react with acids to form salts.[1] For pharmacological studies, converting the free base to a salt form, such as N,4-Dimethyl-2-pentanamine hydrochloride (CAS: 89979-62-4), is standard practice.[3][4]
Causality Behind Choice: The hydrochloride salt form typically confers several advantages for experimental work:
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Enhanced Solubility: Greatly improves solubility in aqueous buffers used for in vitro assays and in vivo formulations.
-
Increased Stability: Crystalline salts are often more chemically stable and less volatile than the free base, ensuring consistency across experiments.
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Ease of Handling: Solid forms allow for precise weighing and concentration calculations.
| Property (Hydrochloride Salt) | Value | Source |
| Molecular Formula | C₇H₁₈ClN | PubChem[4] |
| Molecular Weight | 151.68 g/mol | PubChem[4] |
| Hydrogen Bond Donor Count | 2 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |
Primary Pharmacodynamics: Monoamine Transporter Interaction
Based on its structural similarity to other stimulant compounds, the primary hypothesis is that N,4-Dimethyl-2-pentanamine acts as a modulator of monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are critical for clearing their respective neurotransmitters from the synaptic cleft.[5] A dual-assay approach is required to determine both binding affinity and functional inhibition, as these provide complementary insights into the compound's mechanism.[6]
Mechanism of Action: Transporter Inhibition
The primary mechanism of action for many CNS stimulants involves blocking the reuptake of monoamines, thereby increasing their concentration in the synaptic cleft and enhancing neurotransmission.
Caption: Proposed mechanism of monoamine transporter inhibition.
Experimental Protocol 1: Radioligand Binding Affinity Assay
Objective: To determine the binding affinity (Kᵢ) of N,4-Dimethyl-2-pentanamine for human DAT, NET, and SERT. This assay measures how strongly the compound binds to the transporter protein.
Methodology:
-
Preparation of Membranes: Utilize membranes from HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT). Homogenize cells in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the final pellet in an appropriate binding buffer.[7]
-
Assay Setup: Conduct the assay in a 96-well plate format. To each well, add:
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50 µL of test compound (N,4-Dimethyl-2-pentanamine HCl) at various concentrations (e.g., 0.1 nM to 100 µM).
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50 µL of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT) at a fixed concentration near its Kₑ.
-
150 µL of the prepared cell membranes.
-
-
Incubation: Incubate the plates for 60-120 minutes at room temperature or 30°C to allow binding to reach equilibrium.[7]
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]
-
Quantification: Dry the filters, add scintillation cocktail, and quantify the retained radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that displaces 50% of the radioligand) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Experimental Protocol 2: Synaptosomal Monoamine Uptake Inhibition Assay
Objective: To determine the functional potency (IC₅₀) of N,4-Dimethyl-2-pentanamine in inhibiting the uptake of neurotransmitters. This assay measures the compound's ability to block the transporter's primary function.[6]
Methodology:
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Synaptosome Preparation: Isolate synaptosomes (sealed nerve endings) from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, cerebral cortex for NET). This can be done via differential centrifugation of brain tissue homogenates. Synaptosomes contain the necessary machinery for neurotransmitter uptake.[6]
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Assay Setup: In a 96-well plate, pre-incubate synaptosomes with varying concentrations of N,4-Dimethyl-2-pentanamine HCl for 10-15 minutes at 37°C.
-
Initiation of Uptake: Initiate the uptake reaction by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin).
-
Incubation: Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter and wash with ice-cold buffer to trap the synaptosomes containing the imported radiolabeled neurotransmitter.
-
Quantification: Lyse the synaptosomes and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine non-specific uptake in the presence of a known potent inhibitor (e.g., cocaine for DAT). Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Anticipated Data and Interpretation
The combined results will provide a "biochemical fingerprint" for the compound.[6]
| Target | Binding Affinity (Kᵢ, nM) | Functional Potency (IC₅₀, nM) |
| DAT | [Experimental Value] | [Experimental Value] |
| NET | [Experimental Value] | [Experimental Value] |
| SERT | [Experimental Value] | [Experimental Value] |
Interpretation: Potent binding and uptake inhibition at DAT and NET would classify the compound as a stimulant.[8] The ratio of activity between the transporters (e.g., DAT/SERT selectivity) is crucial for predicting its specific behavioral effects and side-effect profile.
Secondary Pharmacology and Off-Target Screening
To build a comprehensive safety and specificity profile, it is imperative to assess the compound's activity at other biologically relevant targets. This tiered screening approach helps identify potential secondary mechanisms of action and predict off-target liabilities.
Caption: Tiered workflow for in vitro pharmacological screening.
Monoamine Oxidase (MAO) Inhibition
Rationale: MAO enzymes are responsible for the degradation of monoamines. Inhibition of MAO could potentiate the effects of transporter blockade and lead to dangerous drug-drug interactions. Proposed Assay: Use commercially available kits that measure the activity of recombinant human MAO-A and MAO-B via a fluorometric or colorimetric readout.[9]
hERG Channel Assay
Rationale: Blockade of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias (QT prolongation). This is a critical safety screen required by regulatory agencies. Proposed Assay: Automated patch-clamp electrophysiology on cells expressing the hERG channel. This provides a direct measure of channel inhibition (IC₅₀).
Broad Receptor Panel Screen
Rationale: To identify any significant off-target binding that could contribute to the pharmacological effect or cause side effects. Proposed Assay: A competitive radioligand binding assay screen against a panel of 40-50 common CNS receptors (e.g., adrenergic, muscarinic, histaminergic, and other dopamine/serotonin receptor subtypes).
In Vivo Neurochemical and Pharmacokinetic Profiling
In vivo studies are essential to confirm that the in vitro activity translates to a measurable neurochemical effect in a living organism and to understand the compound's disposition in the body.
Experimental Protocol 3: In Vivo Microdialysis
Objective: To measure real-time changes in extracellular neurotransmitter levels in specific brain regions of a behaving animal following systemic administration of N,4-Dimethyl-2-pentanamine.
Methodology:
-
Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting a brain region of interest (e.g., the nucleus accumbens, a key area for reward and stimulant action). Allow the animal to recover for several days.[10]
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min) using a syringe pump.[11]
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector to establish a stable baseline of neurotransmitter levels.[10]
-
Drug Administration: Administer N,4-Dimethyl-2-pentanamine HCl (e.g., via intraperitoneal injection) at one or more doses.
-
Post-Dose Collection: Continue collecting dialysate samples for several hours to monitor the time course of any changes in neurotransmitter concentrations.
-
Sample Analysis: Analyze the collected dialysate samples for dopamine, norepinephrine, and serotonin content using a highly sensitive analytical method, typically HPLC with electrochemical detection (HPLC-ECD).
-
Data Analysis: Express the results as a percentage change from the average baseline concentration for each neurotransmitter.
Caption: High-level workflow for an in vivo microdialysis experiment.
Preliminary Pharmacokinetics (PK)
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Proposed Study: A single-dose PK study in rats. Administer a known dose of the compound intravenously and orally to separate groups. Collect blood samples at multiple time points and analyze plasma concentrations of the parent drug using LC-MS/MS. This will determine key parameters like half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and oral bioavailability (%F).
Preliminary Safety and Toxicological Assessment
Initial safety assessment is critical. The GHS classification for N,4-Dimethyl-2-pentanamine indicates it is a highly flammable liquid that is harmful if swallowed and causes severe skin and eye damage.[2] This necessitates careful handling and informs the toxicological investigation.
| Hazard Statement | Classification | Source |
| H225 | Highly Flammable liquid and vapor | ECHA C&L Inventory[2] |
| H302 | Harmful if swallowed | ECHA C&L Inventory[2] |
| H314 | Causes severe skin burns and eye damage | ECHA C&L Inventory[2] |
| H335 | May cause respiratory irritation | ECHA C&L Inventory[2] |
Proposed Studies:
-
Core Safety Pharmacology: As part of a standard battery, assess effects on cardiovascular (e.g., blood pressure, heart rate via telemetry), respiratory, and central nervous system function in rodents.
-
Acute Toxicity: Determine the median lethal dose (LD₅₀) in rodents via oral and parenteral routes to understand the dose range associated with acute lethality.
Conclusion
This guide provides a comprehensive framework for the pharmacological characterization of N,4-Dimethyl-2-pentanamine. By systematically executing the proposed in vitro and in vivo studies, researchers can build a detailed profile encompassing its primary mechanism of action, off-target activities, neurochemical effects, and preliminary safety. The resulting data dossier will be essential for making informed decisions regarding the compound's potential for further development or its public health risk. The causality-driven approach, moving from molecular target interaction to integrated systems-level effects, ensures a robust and scientifically sound investigation.
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